3-[(2-ethylbutanoyl)amino]-N-(2-methoxy-5-nitrophenyl)benzamide
Overview
Description
3-[(2-ethylbutanoyl)amino]-N-(2-methoxy-5-nitrophenyl)benzamide, also known as ENB-0040, is a small molecule inhibitor that has been developed for the treatment of lysosomal storage disorders (LSDs). LSDs are a group of inherited metabolic disorders that are caused by the deficiency of lysosomal enzymes. ENB-0040 has been shown to be effective in reducing the accumulation of glycosaminoglycans (GAGs) in LSDs, which is the hallmark of these diseases.
Mechanism of Action
3-[(2-ethylbutanoyl)amino]-N-(2-methoxy-5-nitrophenyl)benzamide works by inhibiting the activity of the enzyme beta-glucuronidase, which is responsible for the breakdown of GAGs in lysosomes. By inhibiting this enzyme, 3-[(2-ethylbutanoyl)amino]-N-(2-methoxy-5-nitrophenyl)benzamide prevents the accumulation of GAGs in lysosomes and reduces the associated cellular and tissue damage.
Biochemical and Physiological Effects
3-[(2-ethylbutanoyl)amino]-N-(2-methoxy-5-nitrophenyl)benzamide has been shown to be effective in reducing GAG accumulation in various tissues, including the liver, spleen, and brain. This reduction in GAG accumulation has been associated with improvements in various disease symptoms, such as hepatomegaly, splenomegaly, and cognitive impairment.
Advantages and Limitations for Lab Experiments
3-[(2-ethylbutanoyl)amino]-N-(2-methoxy-5-nitrophenyl)benzamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has also been shown to be effective in reducing GAG accumulation in various cell types and animal models of LSDs. However, 3-[(2-ethylbutanoyl)amino]-N-(2-methoxy-5-nitrophenyl)benzamide has limitations in terms of its specificity for beta-glucuronidase and its potential off-target effects.
Future Directions
There are several future directions for the research and development of 3-[(2-ethylbutanoyl)amino]-N-(2-methoxy-5-nitrophenyl)benzamide. One direction is to optimize the dosing and administration of 3-[(2-ethylbutanoyl)amino]-N-(2-methoxy-5-nitrophenyl)benzamide to achieve maximum efficacy and minimize potential side effects. Another direction is to explore the use of 3-[(2-ethylbutanoyl)amino]-N-(2-methoxy-5-nitrophenyl)benzamide in combination with other therapies for the treatment of LSDs. Additionally, further research is needed to better understand the long-term effects of 3-[(2-ethylbutanoyl)amino]-N-(2-methoxy-5-nitrophenyl)benzamide treatment on disease progression and patient outcomes.
Scientific Research Applications
3-[(2-ethylbutanoyl)amino]-N-(2-methoxy-5-nitrophenyl)benzamide has been extensively studied in preclinical and clinical trials for the treatment of LSDs. In vitro studies have shown that 3-[(2-ethylbutanoyl)amino]-N-(2-methoxy-5-nitrophenyl)benzamide is able to reduce GAG accumulation in various cell types derived from LSD patients. In vivo studies using animal models of LSDs have also demonstrated the efficacy of 3-[(2-ethylbutanoyl)amino]-N-(2-methoxy-5-nitrophenyl)benzamide in reducing GAG accumulation and improving disease symptoms.
properties
IUPAC Name |
3-(2-ethylbutanoylamino)-N-(2-methoxy-5-nitrophenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-4-13(5-2)19(24)21-15-8-6-7-14(11-15)20(25)22-17-12-16(23(26)27)9-10-18(17)28-3/h6-13H,4-5H2,1-3H3,(H,21,24)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBSFPOQTSLUAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-ethylbutanoyl)amino]-N-(2-methoxy-5-nitrophenyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.